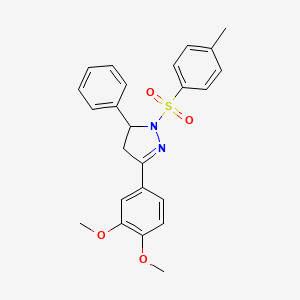

3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-9-12-20(13-10-17)31(27,28)26-22(18-7-5-4-6-8-18)16-21(25-26)19-11-14-23(29-2)24(15-19)30-3/h4-15,22H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMNLSPPVYSFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound. For this compound, the hydrazine derivative could be tosylhydrazine, and the diketone could be 1,3-diphenyl-1,3-propanedione.

Cyclization: The condensation product undergoes cyclization to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the ring closure.

Functional Group Introduction: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor like 3,4-dimethoxybenzyl chloride reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the phenyl groups, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. For example, modifications to the pyrazole ring or the aromatic groups can lead to compounds with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 1

The tosyl group at position 1 distinguishes the target compound from analogs with other substituents:

- Carbothioamide () : Compounds like 3-(3,4-dimethoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit moderate anticancer activity against MCF-7 cells (IC₅₀: 12–45 μM). The carbothioamide group facilitates hydrogen bonding but may reduce metabolic stability compared to the electron-withdrawing tosyl group .

- Phenyl () : 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole shows weaker in silico binding affinity to cyclooxygenase-2 (COX-2) compared to tosyl derivatives, suggesting the tosyl group enhances target interaction .

- Methylthio () : 3-(3,4-Dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazole demonstrates anti-inflammatory activity (ED₅₀: 28 mg/kg). The tosyl group’s sulfonate may improve solubility over methylthio derivatives .

Table 1: Substituent Effects at Position 1

Substituent Variations at Position 5

The phenyl group at position 5 is conserved in many analogs, but fluorinated or chlorinated variants show distinct bioactivity:

- 2-Fluorophenyl (): Introduces electronegativity, improving COX-2 binding in molecular docking studies. The target compound’s non-fluorinated phenyl may reduce selectivity but enhance synthetic yield .

- 4-Chlorophenyl () : DFT studies reveal that 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has a HOMO-LUMO gap of 4.2 eV, indicating lower reactivity than the target compound (predicted gap: ~3.8 eV due to tosyl’s electron-withdrawing nature) .

Table 2: Electronic and Spectroscopic Comparisons

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a compound within the pyrazole class, known for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties, based on various research findings and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through several methods, including electrophilic cyclization of arylhydrazines with appropriate diketones or propenones. The synthesis often involves the use of tosyl groups to enhance solubility and stability. The molecular structure includes a pyrazole ring substituted with a dimethoxyphenyl group and a phenyl group, which contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at a concentration of 10 µM, comparable to the standard drug dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76 | 86 |

| Pyrazole Derivative | 85 | 93 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that certain pyrazole derivatives possess potent activity against E. coli, S. aureus, and Klebsiella pneumoniae. Notably, one derivative demonstrated significant inhibition against E. coli with an MIC comparable to conventional antibiotics .

3. Anticancer Properties

In terms of anticancer activity, some studies highlight the potential of pyrazole derivatives in inhibiting cancer cell proliferation. For example, compounds derived from this structure have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Case Study 1: Anti-inflammatory Efficacy

A series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(aryl) derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that these compounds significantly inhibited the release of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. These compounds were tested against Mycobacterium tuberculosis and various bacterial strains using the BACTEC system. One compound achieved over 98% inhibition against the MTB strain at low concentrations .

Q & A

Q. What strategies validate the biological activity of derivatives without commercial assay interference?

- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., halogenation, alkylation) and test in vitro against target enzymes (e.g., kinases, cyclooxygenases). Use molecular docking to predict binding modes and SPR (surface plasmon resonance) to measure binding affinities. Compare with crystallographic data to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.